
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide is a compound known for its significant applications in the field of medicinal chemistry. It is a small molecule that has been studied for its potential use in treating various types of cancers, including colorectal cancer, brain tumors, and other solid tumors . This compound is part of the nitrosourea family, which is known for its alkylating properties, making it effective in disrupting DNA replication in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide typically involves the reaction of 2-chloroethylamine with nitrosyl chloride to form 2-chloroethyl nitrosourea. This intermediate is then reacted with methylamine to produce the final compound . The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and DNA replication.
Medicine: Investigated for its potential use in cancer treatment due to its alkylating properties.
Industry: Utilized in the production of other chemical compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide involves its ability to alkylate DNA, leading to the formation of cross-links between DNA strands. This disrupts DNA replication and transcription, ultimately causing cell death . The compound targets the DNA of rapidly dividing cancer cells, making it effective in treating various types of tumors .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide is similar to other nitrosourea compounds such as carmustine (BCNU) and lomustine (CCNU). it has unique properties that make it distinct:
Carmustine (BCNU): Known for its ability to cross the blood-brain barrier, making it effective in treating brain tumors.
Lomustine (CCNU): Similar to carmustine but with a different pharmacokinetic profile.
These compounds share the common mechanism of DNA alkylation but differ in their specific applications and effectiveness in treating different types of cancers .
Eigenschaften
Molekularformel |
C6H14ClN5O3 |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitrosourea;2-(methylamino)acetamide |
InChI |
InChI=1S/C3H6ClN3O2.C3H8N2O/c4-1-2-7(6-9)3(5)8;1-5-2-3(4)6/h1-2H2,(H2,5,8);5H,2H2,1H3,(H2,4,6) |
InChI-Schlüssel |
ARAHBJAWEFUHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)N.C(CCl)N(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


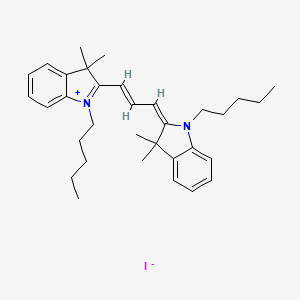

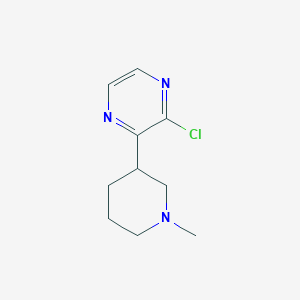


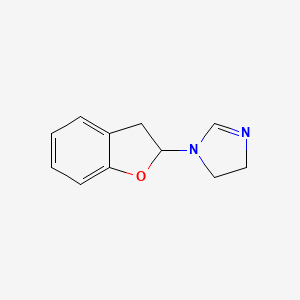
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
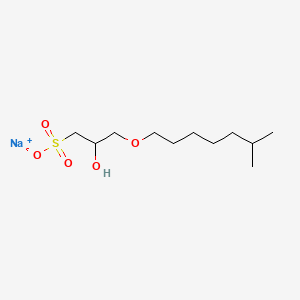
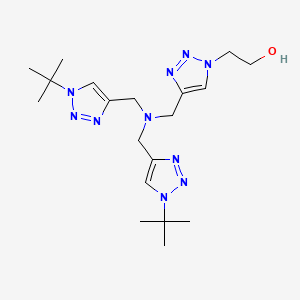
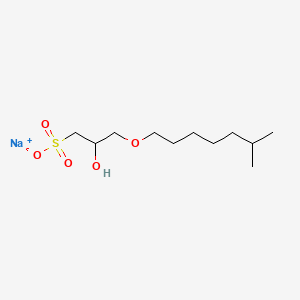

![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)

